[1,1'-Biphenyl]-4-yl (pentyloxy)acetate
Description
[1,1'-Biphenyl]-4-yl (pentyloxy)acetate is an ester derivative of biphenyl, featuring a pentyloxy chain attached to an acetoxy group at the para position of the biphenyl core. Biphenyl derivatives are widely explored for applications in pharmaceuticals, liquid crystals, and organic synthesis due to their aromatic stability and tunable substituent effects.
Properties
CAS No. |
54334-91-7 |
|---|---|
Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
(4-phenylphenyl) 2-pentoxyacetate |
InChI |
InChI=1S/C19H22O3/c1-2-3-7-14-21-15-19(20)22-18-12-10-17(11-13-18)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3 |
InChI Key |
JZOCMCNTACKKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (pentyloxy)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated biphenyls, aminated biphenyls
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-4-yl (pentyloxy)acetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. It may also serve as a model compound for investigating the metabolic pathways of biphenyls in living organisms.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl (pentyloxy)acetate is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it a valuable component in various formulations.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the pentyloxyacetate group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
*Note: Molecular formula and weight for this compound are inferred from analogs like hexyloxy derivatives .
Substituent Effects on Properties
- Chain Length (Pentyloxy vs. Hexyloxy/Butyl): Increasing alkoxy chain length (e.g., hexyloxy vs. pentyloxy) enhances lipophilicity, which impacts solubility and bioavailability. Hexyloxy derivatives (C20H24O3) are more hydrophobic than pentyloxy analogs, making them suitable for lipid-based formulations .
- Functional Groups (Ester vs. Carboxylic Acid): The carboxylic acid group in 4-biphenylacetic acid (C14H12O2) confers water solubility and acidity, enabling salt formation for pharmaceutical use . In contrast, ester derivatives (e.g., pentyloxy/hexyloxy) are less polar, favoring applications in non-aqueous systems like liquid crystals .
- Electron-Withdrawing Groups (Nitro): The nitro group in biphenyl-4-yl (4-nitrophenoxy)acetate (C20H15NO5) increases reactivity in electrophilic substitutions and reduces electron density on the aromatic ring, altering UV absorption and catalytic behavior .
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